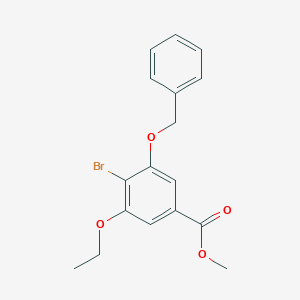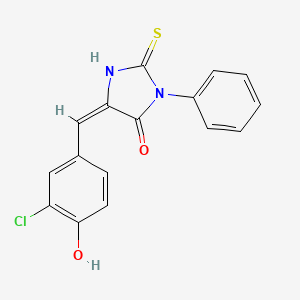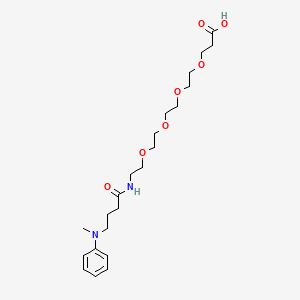
2-Methoxy-3-nitrophenylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitrophenylamine hydrochloride is an organic compound with a molecular formula of C7H9ClN2O3. It is a derivative of phenylamine, where the phenyl ring is substituted with a methoxy group at the second position and a nitro group at the third position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitrophenylamine hydrochloride typically involves the nitration of 2-methoxyaniline followed by the reduction of the nitro group to an amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. The reaction conditions often include:
Nitration: 2-Methoxyaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amine using reducing agents like iron powder in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitrophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-Methoxy-3-nitrophenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrophenylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with various cellular components, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenylamine hydrochloride
- 3-Methoxy-2-nitrophenylamine hydrochloride
- 2-Methoxy-3-chlorophenylamine hydrochloride
Uniqueness
2-Methoxy-3-nitrophenylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H9ClN2O3 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-methoxy-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-5(8)3-2-4-6(7)9(10)11;/h2-4H,8H2,1H3;1H |
InChI Key |
HKIFZQSSFJUEQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

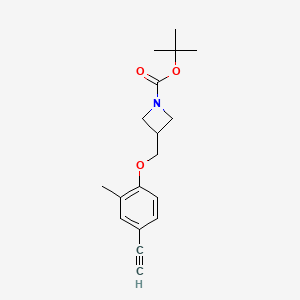
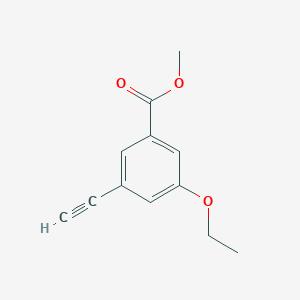
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

